(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide
Description
(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Properties
IUPAC Name |
(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-15-4-3-5-17(10-15)12-22-8-6-19(7-9-22)21-20(25)23-11-16(2)18(13-23)14-24/h3-5,10,16,18-19,24H,6-9,11-14H2,1-2H3,(H,21,25)/t16-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMXBXDXVICAIV-AEFFLSMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)NC2CCN(CC2)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CO)C(=O)NC2CCN(CC2)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrrolidine Ring: This step may involve the use of a chiral catalyst to ensure the correct stereochemistry.
Functional Group Modifications: Introduction of the hydroxymethyl and methyl groups, as well as the carboxamide functionality, through various organic reactions such as reduction, alkylation, and amidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Various substituents on the piperidine and pyrrolidine rings can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential pharmacological activity.
Biology
Receptor Binding Studies: Investigated for its binding affinity to various receptors in the central nervous system.
Medicine
Drug Development: Potential use in the development of new therapeutic agents for neurological disorders.
Industry
Chemical Intermediates: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide likely involves interaction with specific receptors or enzymes in the body. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific pharmacological properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-(hydroxymethyl)-4-methylpiperidine-1-carboxamide
- (3S,4S)-3-(hydroxymethyl)-4-methyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-carboxamide
Uniqueness
The unique combination of the piperidine and pyrrolidine rings, along with the specific stereochemistry and functional groups, distinguishes (3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
